molecular formula C17H26N2O3S B2836830 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1448052-78-5

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2836830
CAS No.: 1448052-78-5
M. Wt: 338.47
InChI Key: MWSVNXHLVCFLQP-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound that features a thiazepane ring, a dimethylamino group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an epoxide.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction involving 2-methoxyphenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving thiazepane rings and dimethylamino groups.

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazepane ring may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Aminomethyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
  • 1-(3-((Methylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

Uniqueness

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to similar compounds with different substituents. This uniqueness can lead to distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-18(2)11-14-13-23-10-6-9-19(14)17(20)12-22-16-8-5-4-7-15(16)21-3/h4-5,7-8,14H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSVNXHLVCFLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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